molecular formula C22H21FN2O2S B2761596 3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223790-40-6

3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2761596
CAS No.: 1223790-40-6
M. Wt: 396.48
InChI Key: QLYMTRFTAFMSHQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C22H21FN2O2S and its molecular weight is 396.48. The purity is usually 95%.
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Scientific Research Applications

Analgesic Activity

Research on related spiro heterocycles has shown significant analgesic activity in various assays, indicating the potential therapeutic applications of compounds with similar structures, including 3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. Studies have identified the analgesic properties associated mainly with the 2-amino-1,3-thiazine ring system, suggesting the importance of the structural components in contributing to the observed activity (Cohen, Banner, & Lopresti, 1978).

Supramolecular Outcomes of Fluorination

The fluorination of spirocyclic compounds has been analyzed through quantum chemical studies and X-ray crystallography, revealing insights into intermolecular interactions and their effects on the molecular structure. Such studies on fluorinated cyclohexane-spirohydantoin derivatives have shown that fluorination leads to new regions with larger surface areas and higher negative potentials, affecting the overall molecular interactions and potentially the pharmacological profile of related compounds (Simić et al., 2021).

Antifilarial Activity

Compounds structurally related to this compound have been tested for antifilarial activity, showing promising results against Litomosoides carinii and Acanthocheilonema viteae in rodent models. Such findings suggest the potential for developing new antifilarial agents based on the spirocyclic framework, highlighting the relevance of the chemical structure in antiparasitic drug development (Naim et al., 1994).

Antimicrobial Activity

Spirocyclic compounds, including those with structures similar to this compound, have been synthesized and evaluated for their antimicrobial activity. Novel Schiff bases derived from related structures have shown excellent antimicrobial activity, indicating the potential for these compounds in therapeutic applications against bacterial and fungal infections (Puthran et al., 2019).

Properties

IUPAC Name

[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2S/c1-27-18-11-7-16(8-12-18)20(26)25-21(28)19(15-5-9-17(23)10-6-15)24-22(25)13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYMTRFTAFMSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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